molecular formula C8H8N4O B3354161 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide CAS No. 57806-24-3

1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide

Cat. No.: B3354161
CAS No.: 57806-24-3
M. Wt: 176.18 g/mol
InChI Key: UNLIPHAJIHZERP-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach involves the use of molecular iodine to mediate sp3 C–H amination reactions, which efficiently produce imidazo[1,5-a]pyridine derivatives .

Industrial production methods often rely on scalable and cost-effective synthetic routes. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide or potassium bromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Applications

The imidazo[4,5-c]pyridine scaffold has been identified as a promising structure for developing anticancer agents. Compounds within this category have shown the ability to inhibit various cellular pathways that are crucial for cancer cell proliferation and survival.

  • Mechanisms of Action : Research indicates that derivatives of 1-methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide can inhibit key proteins involved in cancer progression, such as matrix metalloproteinases and cyclin-dependent kinases (CDKs). For instance, certain derivatives exhibit IC50 values in the nanomolar range against CDK2 and Aurora B kinases, which are essential for cell cycle regulation and mitosis .
  • Clinical Relevance : The compound has been explored for its potential in combination therapies. For example, studies have demonstrated enhanced efficacy when used alongside established chemotherapeutics like temozolomide in breast cancer models, suggesting a synergistic effect that warrants further clinical investigation .

Antimicrobial Activity

The antimicrobial properties of imidazo[4,5-c]pyridine derivatives have also been a focus of research:

  • Bacterial Inhibition : Compounds derived from this scaffold have shown activity against both Gram-positive and Gram-negative bacteria. Notably, modifications such as the introduction of chlorine or methyl groups at specific positions on the phenyl ring have been linked to increased antibacterial potency .
  • Mechanistic Insights : The mechanism of action often involves interference with bacterial protein synthesis or disruption of cell wall integrity. For instance, imidazo[4,5-c]pyridine derivatives have been found to inhibit methionyl-tRNA synthetase in Trypanosoma brucei, highlighting their potential as antiparasitic agents as well .

Antiviral Properties

The antiviral potential of this compound has been explored particularly against viruses such as HIV and Bovine Viral Diarrhea Virus (BVDV):

  • HIV Inhibition : Certain derivatives have demonstrated moderate to good activity against HIV strains in vitro. The mechanism appears to involve inhibition of viral RNA-dependent RNA polymerase, which is crucial for viral replication .
  • BVDV Studies : Research has indicated that modifications to the benzyl group in these compounds can enhance selectivity and potency against BVDV. Some compounds have shown EC50 values as low as 0.10–0.20 µM, indicating strong antiviral activity .

Case Studies and Structure-Activity Relationships

A detailed analysis of structure-activity relationships (SAR) has provided insights into how modifications to the imidazo[4,5-c]pyridine structure can enhance biological activity:

CompoundTargetActivityIC50 Value
Compound ACDK2Inhibitor0.004 µM
Compound BAurora BInhibitor0.046 µM
Compound CMethionyl-tRNA Synthetase (T. brucei)Inhibitor<50 nM
Compound DHIV-1InhibitorEC50 0.10 µM

Comparison with Similar Compounds

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its diverse range of applications and its ability to participate in various chemical reactions, making it a versatile and valuable compound in both research and industry.

Biological Activity

1-Methyl-1H-imidazo[4,5-c]pyridine-2-carboxamide is a member of the imidazopyridine family, which has garnered attention due to its diverse biological activities. This compound is characterized by its unique heterocyclic structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Structure and Properties

The chemical structure of this compound can be depicted as follows:

C9H9N3O\text{C}_9\text{H}_9\text{N}_3\text{O}

This structure includes an imidazole ring fused with a pyridine moiety, contributing to its biological activity. The presence of the carboxamide group enhances its solubility and potential interaction with biological receptors.

Biological Activity Overview

Research indicates that compounds within the imidazopyridine class exhibit a range of biological activities including:

  • Antitumor Activity : The compound has demonstrated significant inhibitory effects on various cancer cell lines. For instance, studies have shown that derivatives of imidazopyridines can inhibit kinases involved in cell proliferation and survival pathways, such as cyclin-dependent kinases (CDK) and Aurora kinases. The IC50 values for these activities can be as low as 0.004–0.046 µM, indicating potent antitumor potential .
  • Anti-inflammatory Effects : Imidazopyridines have been reported to possess anti-inflammatory properties. For example, one study highlighted the ability of certain derivatives to inhibit inflammatory responses in human retinal pigment epithelial cells . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives have shown activity against pathogens, including antibacterial and antifungal effects. The mechanisms often involve interference with microbial metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Key findings from SAR studies include:

  • Substituent Effects : Variations at different positions on the imidazopyridine ring can enhance or diminish activity. For instance, the introduction of hydroxyl (-OH) groups has been associated with improved antiproliferative activity against cancer cell lines such as HeLa and MDA-MB-231 .
  • Functional Group Influence : The presence of electron-withdrawing or electron-donating groups can affect the compound's ability to interact with target proteins, thereby modulating its potency .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Antitumor Efficacy : A study evaluated the compound's effects on breast cancer cell lines in combination with standard chemotherapy agents. Results indicated that the compound enhanced the cytotoxic effects of agents like temozolomide, suggesting a synergistic potential .
  • Inflammation Models : In vivo models demonstrated that certain derivatives could significantly reduce inflammation markers in conditions such as obesity-related inflammation by modulating transcription factors like NF-κB .
  • Enzyme Inhibition : Research has shown that compounds related to this class effectively inhibit key enzymes involved in cancer progression and inflammation, including matrix metalloproteinases (MMPs) and cyclooxygenase (COX) enzymes .

Properties

IUPAC Name

1-methylimidazo[4,5-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-6-2-3-10-4-5(6)11-8(12)7(9)13/h2-4H,1H3,(H2,9,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLIPHAJIHZERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)N=C1C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481912
Record name 1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57806-24-3
Record name 1H-Imidazo[4,5-c]pyridine-2-carboxamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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